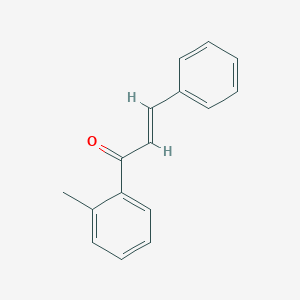

o-Methyl-alpha-styrylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAISRUDFVOFHM-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for O Methyl Alpha Styrylbenzaldehyde and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of o-Methyl-alpha-styrylbenzaldehyde reveals several logical disconnections that inform the design of a synthetic pathway. The most apparent disconnections are at the α-styryl double bond and the bond connecting the methyl group to the aromatic ring.

The primary disconnection strategy targets the α,β-unsaturated double bond of the styryl group. This bond can be retrosynthetically cleaved via two main pathways:

Olefination-based disconnection: This approach leads back to an o-methylbenzaldehyde (o-tolualdehyde) precursor and a benzylphosphonium ylide or a benzylphosphonate carbanion. This strategy is predicated on well-established olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. mnstate.edunrochemistry.comwikipedia.org

Palladium-catalyzed cross-coupling disconnection: This alternative pathway disconnects the styryl moiety to an o-halobenzaldehyde (e.g., o-bromobenzaldehyde) and styrene. This disconnection points towards a Mizoroki-Heck reaction for the formation of the styryl linkage. researchgate.netsctunisie.org

A secondary disconnection can be considered at the methyl group on the benzaldehyde (B42025) ring, leading back to a simpler benzaldehyde derivative that can undergo regioselective ortho-methylation. This provides a route to the necessary o-tolualdehyde precursor.

Targeted Synthesis of the Benzaldehyde Moiety

Regioselective Ortho-Methylation Approaches to Benzaldehyde Precursors

The direct and regioselective methylation of benzaldehyde at the ortho position presents a significant challenge due to the electronic properties of the aldehyde group, which directs electrophilic substitution primarily to the meta position. Modern synthetic methods have overcome this by employing directed metalation strategies. One such advanced approach involves the use of a transient directing group. For instance, a palladium-catalyzed ortho-C–H methylation of benzaldehydes can be achieved using commercially available orthanilic acids as transient directing groups. This method allows for the direct installation of a methyl group at the ortho position with high selectivity.

Oxidation Pathways for Aromatic Methyl/Alkyl Precursors to Aldehydes

A more traditional and widely used approach to o-tolualdehyde involves the oxidation of a suitable precursor, such as o-xylene (B151617) or o-methylbenzyl alcohol. orgsyn.orgrsc.org

The direct oxidation of the methyl group in o-xylene to an aldehyde requires careful control to prevent over-oxidation to the corresponding carboxylic acid. The Étard reaction , which utilizes chromyl chloride (CrO₂Cl₂), is a classic method for this transformation. The reaction proceeds through an intermediate chromium complex which is then hydrolyzed to yield the aldehyde.

Alternatively, o-xylene can be converted to o-tolualdehyde through a two-step process involving radical bromination to form o-methylbenzyl bromide, followed by hydrolysis or treatment with a suitable oxidizing agent.

The oxidation of o-methylbenzyl alcohol to o-tolualdehyde offers another efficient route. A variety of oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions, which are known for their mildness and high yields in converting primary alcohols to aldehydes.

Construction of the α-Styryl Moiety

The formation of the α-styryl double bond is a pivotal step in the synthesis of this compound. This is typically achieved through olefination reactions or palladium-catalyzed cross-coupling reactions.

Olefination Reactions for Styryl Bond Formation

Olefination reactions provide a powerful tool for the creation of carbon-carbon double bonds from carbonyl compounds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods in this category. mnstate.edunrochemistry.comwikipedia.orgudel.eduumkc.edumasterorganicchemistry.comorganic-chemistry.orgslideshare.netbrainly.commcmaster.ca

In the context of synthesizing this compound, the Wittig reaction would involve the reaction of o-tolualdehyde with a benzylidene phosphorane, generated in situ from benzyltriphenylphosphonium (B107652) chloride and a strong base. mnstate.eduudel.eduumkc.edu The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) influences the stereoselectivity of the resulting alkene. For the synthesis of α-styryl derivatives, a semi-stabilized ylide is typically employed.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative with several advantages, including the facile removal of the phosphate (B84403) byproduct and often higher E-selectivity for the resulting alkene. nrochemistry.comwikipedia.orgorganic-chemistry.orgslideshare.netbrainly.com This reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a benzylphosphonate ester (e.g., diethyl benzylphosphonate) with a base. The carbanion then reacts with o-tolualdehyde to form the desired α-styrylbenzaldehyde. The HWE reaction is particularly useful for large-scale synthesis due to the ease of purification.

A comparison of these two methods is presented in the table below:

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate ester |

| Purification | Often challenging due to solid byproduct | Generally easier |

| Stereoselectivity | Variable, dependent on ylide stability and reaction conditions | Generally high E-selectivity |

| Reactivity | Ylides can be highly reactive | Carbanions are generally more nucleophilic |

Palladium-Catalyzed Coupling Reactions for Styryl Linkages (e.g., Mizoroki-Heck Reaction)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction is particularly well-suited for the synthesis of styryl compounds. researchgate.netsctunisie.orgresearchgate.net This reaction involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base.

To synthesize this compound via the Mizoroki-Heck reaction, o-bromobenzaldehyde would be coupled with styrene. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297). A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and influence the reaction's efficiency. The choice of base, solvent, and reaction temperature are crucial parameters that need to be optimized for high yields.

Another palladium-catalyzed approach involves the Suzuki-Miyaura coupling reaction, where an aryl boronic acid is coupled with a vinyl halide. In this scenario, o-tolylboronic acid could be coupled with a β-halostyrene to form the target molecule. nih.gov

The following table summarizes the key components of a typical Mizoroki-Heck reaction for this synthesis:

| Component | Example | Role |

| Aryl Halide | o-Bromobenzaldehyde | Provides the benzaldehyde moiety |

| Alkene | Styrene | Provides the styryl moiety |

| Catalyst | Palladium(II) acetate | Forms the active Pd(0) catalyst |

| Ligand | Triphenylphosphine | Stabilizes the catalyst, influences reactivity |

| Base | Triethylamine (B128534), Potassium carbonate | Neutralizes the generated acid |

| Solvent | DMF, Acetonitrile | Solvates reactants and catalyst |

Optimization of Catalytic Systems and Ligands

The development of efficient catalytic systems is paramount in the synthesis of styrylbenzaldehydes, often accomplished through palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. beilstein-journals.orgwikipedia.orgmt.com The choice of catalyst, ligands, and reaction conditions significantly influences yield, selectivity, and substrate scope.

Palladium complexes are frequently employed as catalysts in these transformations. researchgate.net While Pd(0) is the active catalytic species, Pd(II) precursors such as palladium acetate (Pd(OAc)₂) are often used and reduced in situ. yonedalabs.comlibretexts.org The efficiency of these catalysts can be dramatically enhanced by the addition of ligands. Phosphine-based ligands, for example, are known to improve the reactivity and stability of palladium catalysts. beilstein-journals.org However, their air-sensitivity has led to the exploration of more robust alternatives like secondary phosphine oxides (SPOs) and N-heterocyclic carbenes (NHCs), which are more resistant to air and moisture. beilstein-journals.orgresearchgate.net

The selection of ligands is critical for optimizing the catalytic cycle. Bulky and electron-rich phosphine ligands have been shown to facilitate the synthesis of styrenes and biaryl compounds with high turnover numbers (TON) and low catalyst loading. libretexts.org In the context of the Heck reaction, the combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) and a base like triethylamine (Et₃N) has been a foundational system. misuratau.edu.ly More recent developments include the use of water-soluble ligands like N,N,N′,N′-tetrakis(2-hydroxyethyl)ethylenediamine (EdteH₄) and ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA) in aqueous media, which have proven effective for the coupling of aryl bromides with styrene. researchgate.net

The optimization of the catalytic system also involves screening various solvents and bases. For instance, in a nickel-catalyzed carbonylative synthesis, DMF was found to be a superior solvent compared to THF. researchgate.net The choice of base is also crucial; it can influence all three main steps of the Suzuki coupling mechanism: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Comparison of Catalytic Systems for C-C Coupling Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Reaction | Key Findings | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | Not Specified | Heck | Foundational system for Heck reactions. | misuratau.edu.ly |

| Na₂PdCl₄ | Na₂EDTA | K₃PO₄ | Water | Heck | Active for coupling of activated aryl bromides with styrene. | researchgate.net |

| Pd(OAc)₂ | PCy₃ | Not Specified | Not Specified | Suzuki | Suitable for a diverse array of aryl and vinyl triflates. | organic-chemistry.org |

| Ni(acac)₂ | dtbbpy | Not Specified | DMF | Carbonylative Cyclization | Gave the best yield compared to other nickel precursors and ligands. | researchgate.net |

| Pd-NHC-Cl | None | Not Specified | Not Specified | Heck | Excellent catalytic activity with low catalyst loading. | researchgate.net |

Mechanistic Aspects of C-C Coupling in Styrylbenzaldehyde Synthesis

The formation of the carbon-carbon bond in styrylbenzaldehydes is typically achieved through cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being prominent examples. Understanding the mechanisms of these reactions is crucial for their optimization.

The Heck Reaction: The catalytic cycle of the Heck reaction generally involves four key steps libretexts.org:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., o-bromotoluene) to form a Pd(II) intermediate. libretexts.org

Migratory Insertion (Carbopalladation): The alkene (e.g., styrene) coordinates to the palladium center and then inserts into the Pd-aryl bond. libretexts.orgmisuratau.edu.ly

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the styryl product and a palladium-hydride species. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle. libretexts.org

The specific pathway, whether neutral or cationic, can depend on the nature of the halide. libretexts.org Strong sigma-donors like Cl, Br, and I tend to favor a neutral mechanism, while weakly associated ligands like triflates (OTs⁻) or acetates (OAc⁻) can lead to a cationic pathway. libretexts.org

The Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org The generally accepted mechanism consists of three main steps wikipedia.orglibretexts.org:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organohalide. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step requires the activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. yonedalabs.com

The stereochemistry of the reactants is generally retained throughout the Suzuki coupling process. wikipedia.orglibretexts.org

Recent theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the mechanisms of related reactions, such as the nickel-catalyzed cross-coupling of benzaldehyde with benzyl (B1604629) alcohol, highlighting the importance of a direct hydrogen transfer process. nih.gov

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are critical challenges in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. Strategies to control where and how chemical transformations occur are essential for efficient synthesis.

One powerful approach is directed C-H activation , where a functional group on the substrate directs a metal catalyst to a specific C-H bond. nih.govsigmaaldrich.com This allows for the selective functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and step-efficient synthetic route. nih.govmt.com For instance, Lewis basic functionalities can guide a catalyst to a nearby C-H bond, enabling its selective conversion into a C-C or C-X bond. nih.gov

In the context of styrylbenzaldehydes, selective functionalization could involve reactions at the aldehyde group, the styrenic double bond, or the aromatic rings. For example, the aldehyde group could be a target for nucleophilic attack. DFT calculations on the oxidation of benzaldehyde by a Co-peroxo complex have shown that a nucleophilic attack pathway is more favorable than a hydrogen atom transfer pathway. nih.gov

Furthermore, chemo- and regioselective conjugate additions to α,β-unsaturated systems, which are structurally related to styrylbenzaldehydes, have been developed. For example, the catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds demonstrates the possibility of selectively functionalizing one reactive group in the presence of another. nih.gov

Sustainable Synthesis Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. uri.edu For the production of this compound and its analogs, this translates to the development of more environmentally benign and economically viable processes.

A key area of focus is the use of sustainable catalysts . This includes the development of catalysts based on earth-abundant and less toxic metals as alternatives to precious metals like palladium. mt.com Additionally, the use of heterogeneous catalysts is advantageous as they can be more easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com

The choice of solvents and reagents is another critical aspect of sustainable synthesis. The use of water as a solvent, as demonstrated in some Heck coupling reactions, is a significant step towards greener processes. researchgate.net Furthermore, employing molecular oxygen as the terminal oxidant in oxidative coupling reactions is a highly sustainable approach, as it is readily available and produces water as the only byproduct. uri.edu

Exploration of Reaction Pathways and Mechanistic Studies Involving O Methyl Alpha Styrylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in o-Methyl-alpha-styrylbenzaldehyde is a primary site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, a result of the polarization of the carbon-oxygen double bond, makes it susceptible to attack by nucleophiles. fiveable.me This inherent reactivity allows for a range of reactions, including nucleophilic additions, condensations, and controlled redox transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.melibretexts.org This intermediate is then typically protonated to yield the final alcohol product. fiveable.me The general mechanism involves two key steps: the initial nucleophilic attack which rehybridizes the carbonyl carbon from sp² to sp³, and the subsequent protonation of the resulting alkoxide. libretexts.org

The reactivity of the aldehyde can be influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org The presence of electron-withdrawing groups near the carbonyl can further enhance its reactivity. masterorganicchemistry.com A variety of nucleophiles can participate in these reactions, including Grignard reagents, hydride reagents, and cyanide ions. fiveable.meyoutube.com

| Nucleophile | Product Type | General Significance |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond. youtube.com |

| Hydride Ion (from NaBH₄ or LiAlH₄) | Primary Alcohol | Reduces the aldehyde to an alcohol. youtube.com |

| Cyanide Ion (from HCN) | Cyanohydrin | Introduces a cyano group, a versatile synthetic intermediate. fiveable.me |

| Water | Geminal Diol (Hydrate) | A reversible addition of water to the carbonyl group. fiveable.me |

Condensation and Imine Formation Reactions (e.g., Schiff Bases)

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases, through a condensation reaction. researchgate.netresearchgate.net This reaction is of significant importance as Schiff bases are versatile intermediates and find applications in various fields of chemistry. researchgate.netresearchgate.netscience.gov The formation of the characteristic azomethine group (-C=N-) involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents on both the aldehyde and the amine. researchgate.net For instance, Schiff bases derived from aromatic aldehydes tend to be more stable. researchgate.net The reaction conditions, such as solvent polarity and temperature, can also affect the equilibrium and yield of the Schiff base formation. nih.gov In some cases, stable hemiaminal intermediates can be isolated and characterized. nih.gov

| Reactant | Product | Key Feature |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Formation of a carbon-nitrogen double bond (azomethine group). researchgate.netresearchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Hemiaminal/Schiff Base | Reaction outcome can be influenced by solvent and substituents. nih.gov |

Controlled Oxidation and Reduction Transformations

The aldehyde group of this compound can undergo controlled oxidation to a carboxylic acid or reduction to a primary alcohol. The choice of reagent is crucial to achieve the desired transformation without affecting other functional groups in the molecule, particularly the α,β-unsaturated system.

For reduction, sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that can selectively reduce the aldehyde in the presence of the alkene. youtube.com A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also readily reduce the aldehyde. youtube.com

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. The specific conditions would need to be carefully selected to avoid cleavage or unwanted reactions at the double bond.

Reactivity of the α,β-Unsaturated System

The conjugated system of the double bond and the carbonyl group in this compound provides another avenue for reactivity, distinct from the direct reactions at the carbonyl carbon.

Michael Addition Reactions

The α,β-unsaturated nature of the molecule makes it a Michael acceptor, susceptible to conjugate addition, also known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system. wikipedia.orgresearchgate.net This 1,4-addition is a powerful method for forming carbon-carbon bonds. wikipedia.org

The reaction is typically initiated by a base which deprotonates a suitable pronucleophile to generate the active Michael donor. masterorganicchemistry.com A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. wikipedia.orgmasterorganicchemistry.com The electrophilicity of the β-carbon is a result of the resonance delocalization of the π electrons, which places a partial positive charge on this position. masterorganicchemistry.com

| Michael Donor | Product Type | Significance |

| Enolates (from β-ketoesters, malonates) | 1,5-Dicarbonyl compounds | A key C-C bond-forming reaction in organic synthesis. wikipedia.org |

| Amines | β-Amino carbonyl compounds | Formation of a new carbon-nitrogen bond. wikipedia.org |

| Thiols | β-Thio carbonyl compounds | Reversible addition with biological relevance. nih.gov |

Cycloaddition Reactions (e.g., Electrocyclization)

The conjugated π-system of this compound can potentially participate in cycloaddition reactions. These are pericyclic reactions where two unsaturated molecules react to form a cyclic product. libretexts.org The feasibility and outcome of such reactions are governed by the principles of orbital symmetry. libretexts.org

One type of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile. libretexts.org In the context of this compound, the styryl portion could potentially act as a dienophile.

Another relevant pericyclic reaction is electrocyclization, which involves the formation of a single bond between the termini of a conjugated π-system. masterorganicchemistry.com The stereochemical outcome of these reactions, whether conrotatory or disrotatory, depends on whether the reaction is induced by heat or light (thermal or photochemical conditions). masterorganicchemistry.com While specific examples involving this compound are not detailed in the provided context, the presence of the conjugated system suggests its potential to undergo such transformations under appropriate conditions.

Electrophilic Addition Pathways

The presence of a carbon-carbon double bond in the styryl moiety of this compound makes it susceptible to electrophilic attack. The regioselectivity of such additions is dictated by the stability of the resulting carbocation intermediate. In this case, the addition of an electrophile (E+) to the double bond can, in principle, form two possible carbocations.

The addition of the electrophile to the alpha-carbon would place the positive charge on the beta-carbon, adjacent to the unsubstituted phenyl ring. Conversely, addition to the beta-carbon would generate a carbocation on the alpha-carbon, which is benzylic with respect to the o-methylphenyl group. The latter is significantly stabilized by resonance with the o-methylphenyl ring. This benzylic carbocation is further stabilized by the electron-donating effect of the ortho-methyl group. Therefore, according to Markovnikov's rule, the nucleophile (Nu-) will preferentially attack the more substituted alpha-carbon. youtube.comdalalinstitute.comyoutube.com

A representative electrophilic addition reaction is the hydrohalogenation with an acid like HBr. The proton adds to the less substituted beta-carbon of the alkene, leading to the formation of a tertiary benzylic carbocation. This intermediate is highly stabilized due to the delocalization of the positive charge into the o-methylphenyl ring. Subsequent attack by the bromide ion on the carbocation yields the corresponding haloalkane. The general mechanism is a two-step process involving the formation of the carbocation intermediate. dalalinstitute.com

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile Source | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | HBr | 2-bromo-1-(o-tolyl)-1-phenylpropan-1-one | Markovnikov |

Transformations Involving the Methyl Group

The ortho-methyl group on the benzaldehyde (B42025) ring is a site for various chemical modifications, primarily through benzylic functionalization and oxidation.

The benzylic position of the methyl group is susceptible to radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The resulting o-(bromomethyl)-alpha-styrylbenzaldehyde is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

For instance, reaction with nucleophiles such as cyanide, alkoxides, or amines can lead to the corresponding nitriles, ethers, and amines, respectively. The efficiency of these transformations can be influenced by the steric hindrance imposed by the adjacent alpha-styrylbenzaldehyde moiety.

The methyl group can be oxidized to various oxidation states, including alcohol, aldehyde, and carboxylic acid, depending on the oxidizing agent and reaction conditions. ncert.nic.inrsc.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will typically oxidize the methyl group all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.commdpi.com This would yield 2-(alpha-styrylcarbonyl)benzoic acid.

More controlled oxidation to the aldehyde can be achieved using milder reagents. For example, the Etard reaction, which utilizes chromyl chloride (CrO2Cl2), can selectively oxidize the methyl group to an aldehyde, forming a dialdehyde (B1249045) derivative of the parent compound. ncert.nic.in Another approach involves conversion to a benzylidene diacetate using chromic oxide in acetic anhydride, followed by hydrolysis. ncert.nic.in Electrochemical methods have also emerged as a means for the site-selective oxidation of methylarenes to aldehydes. nih.gov

Table 2: Oxidation Products of the Methyl Group in this compound Analogs

| Starting Material Analogy | Oxidizing Agent | Major Product |

|---|---|---|

| Toluene | KMnO4, heat | Benzoic acid |

| Toluene | CrO2Cl2, then H2O | Benzaldehyde |

Aromatic Ring Transformations and Substitutions

Electrophilic aromatic substitution on the two phenyl rings of this compound will be directed by the existing substituents.

On the o-methylated ring, the methyl group is an activating, ortho-, para-director. organicchemistrytutor.comlibretexts.org Conversely, the alpha-styrylbenzaldehyde substituent is expected to be a deactivating, meta-director due to the electron-withdrawing nature of the aldehyde group. libretexts.org Therefore, the directing effects of these two groups are in opposition. The outcome of an electrophilic substitution will depend on the reaction conditions and the nature of the electrophile. Generally, activating groups have a stronger directing effect than deactivating groups, suggesting that substitution will likely occur at the positions ortho and para to the methyl group. youtube.comyoutube.com

On the unsubstituted phenyl ring of the styryl group, the o-methylbenzoyl moiety acts as a deactivating, meta-directing group. Thus, electrophilic substitution on this ring would be expected to occur at the meta positions.

Detailed Mechanistic Investigations and Reaction Kinetics

A deeper understanding of the reactivity of this compound requires detailed mechanistic studies, including transition state analysis and the determination of reaction energy profiles. While specific experimental data for this molecule is scarce, we can infer its behavior from studies on analogous systems.

For the electrophilic addition to the styryl double bond, theoretical calculations on similar styrenes show that the transition state leading to the more stable benzylic carbocation is significantly lower in energy. acs.org A Hammett study on para-substituted styrenes in electrophilic additions revealed a negative rho value, indicating the buildup of positive charge in the transition state, consistent with a carbocation intermediate. acs.org The energy profile for such a reaction would show two transition states, with the first, corresponding to the formation of the carbocation, being the rate-determining step.

In the case of benzylic oxidation, the reaction often proceeds through a radical mechanism. The initial step is the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. mdpi.com The energy barrier for this step is related to the C-H bond dissociation energy, which is lower for benzylic hydrogens compared to other alkyl C-H bonds. masterorganicchemistry.com Subsequent steps involve the reaction of this radical with an oxidizing species. DFT calculations on the reactions of benzylic radicals have been used to elucidate the energy profiles of such transformations. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-(bromomethyl)-alpha-styrylbenzaldehyde |

| 2-(alpha-styrylcarbonyl)benzoic acid |

| 2-bromo-1-(o-tolyl)-1-phenylpropan-1-one |

| 2-hydroxy-1-(o-tolyl)-1-phenylpropan-1-one |

| Toluene |

| Benzoic acid |

| Benzaldehyde |

| Benzyl (B1604629) bromide |

| Potassium permanganate |

| Chromic acid |

| N-bromosuccinimide |

| Chromyl chloride |

Determination of Rate Constants and Kinetic Orders

The study of chemical kinetics is fundamental to understanding the rates of reactions and the factors that influence them. For reactions involving this compound, the determination of rate constants and kinetic orders provides crucial insights into the reaction mechanism. The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species.

A common experimental approach to determine reaction orders is the method of initial rates. This method involves measuring the initial rate of the reaction at various initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping others constant, the effect of that reactant's concentration on the rate can be determined, and thus its order can be calculated. The rate constant, k, is a proportionality constant that is specific to a particular reaction at a given temperature.

| Reactant | Order | Effect on Rate |

| A | First Order | Doubling the concentration of A doubles the reaction rate. |

| B | Second Order | Doubling the concentration of B increases the reaction rate by a factor of four. |

| C | Zero Order | Changing the concentration of C has no effect on the reaction rate. |

This table illustrates the general principles of how reaction orders affect the rate of a reaction and is not based on specific experimental data for this compound.

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

The mechanism of a reaction involving this compound can be significantly altered by the presence of a catalyst and the nature of the solvent in which the reaction is conducted.

Catalysis: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process. For reactions involving this compound, a catalyst can influence the reaction mechanism by:

Adsorption of Reactants: In heterogeneous catalysis, the reactants adsorb onto the surface of the catalyst, which can weaken existing bonds and facilitate their transformation.

Formation of Intermediates: A catalyst can react with one of the reactants to form a reactive intermediate, which then proceeds to react with the other reactants to form the final product, regenerating the catalyst in the process. The nature of these intermediates dictates the mechanistic pathway.

Solvent Environment: The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. Solvent effects arise from the interactions between the solvent molecules and the reactants, transition states, and products. Key factors include:

Polarity: Polar solvents can stabilize charged or polar transition states more effectively than nonpolar solvents, which can lead to a significant increase in the reaction rate.

Protic vs. Aprotic Solvents: Protic solvents, which can donate hydrogen bonds, can solvate anions and cations differently than aprotic solvents, influencing the reactivity of ionic species.

Viscosity: The viscosity of the solvent can affect the diffusion of reactants, which can be the rate-limiting step in very fast reactions.

Competitive Adsorption: In catalyzed reactions, the solvent molecules can compete with the reactant molecules for active sites on the catalyst surface, which can inhibit the reaction rate. researchgate.net

The choice of solvent can therefore be a powerful tool to control the outcome of a reaction, potentially favoring one mechanistic pathway over another and influencing the distribution of products.

| Factor | Influence on Reaction Mechanism |

| Catalyst | Provides an alternative, lower-energy reaction pathway. Can lead to the formation of specific intermediates. |

| Solvent Polarity | Can stabilize or destabilize transition states, affecting the reaction rate. |

| Solvent Protic/Aprotic Nature | Influences the solvation of ionic species and their reactivity. |

| Solvent Viscosity | Can impact the rate of diffusion-controlled reactions. |

This table provides a general overview of the influence of catalysis and solvent environment on reaction mechanisms and is not based on specific studies of this compound.

Derivatization Chemistry of O Methyl Alpha Styrylbenzaldehyde for Advanced Synthetic Applications

Strategies for Modifying the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, and its modification in o-Methyl-alpha-styrylbenzaldehyde is a primary route to diverse derivatives. Standard transformations such as oxidation to a carboxylic acid, reduction to a primary alcohol, or reductive amination are readily achievable. More complex modifications, including olefination and condensation reactions, provide pathways to new carbon-carbon and carbon-heteroatom bonds.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding o-methyl-alpha-styrylbenzoic acid using common oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative serves as a precursor for amides, esters, and acid chlorides.

Reduction: Selective reduction to the primary alcohol, (2-(1-phenylvinyl)phenyl)methanol, can be accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid affecting the styryl double bond. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also reduce the alkene.

Condensation Reactions: The aldehyde readily participates in condensation reactions. For instance, the Henry reaction with nitroalkanes, such as nitromethane, yields β-nitro alcohols, which are valuable intermediates for synthesizing amino alcohols or α,β-unsaturated compounds. researchgate.net Research on other ortho-substituted benzaldehydes demonstrates that cooperative catalysts can achieve high anti-diastereoselectivity in such reactions. researchgate.net

Olefination: Wittig-type reactions can extend the carbon chain by converting the aldehyde into a new alkene. For example, reaction with a phosphorus ylide like methyltriphenylphosphorane (Ph₃P=CH₂) would yield 1-methyl-2-(1-phenylvinyl)ethenylbenzene.

Umpolung Reactivity: Photochemical methods can be employed to invert the typical electrophilic reactivity of the aldehyde carbon (umpolung). For related ortho-substituted benzaldehydes, photoinduced transformations can generate acyl radical intermediates, enabling novel cyclizations and rearrangements. mdpi.com

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | niscpr.res.in |

| Reduction | NaBH₄ | Primary Alcohol | |

| Henry Reaction | CH₃NO₂, Base | β-Nitro Alcohol | researchgate.net |

| Wittig Olefination | Ph₃P=CHR | Alkene |

Chemical Modifications of the Styryl Moiety

The α-styryl group, a conjugated alkene, is amenable to a wide range of addition and cycloaddition reactions. nih.gov Its electronic properties and steric environment influence the regioselectivity and stereoselectivity of these transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. mdpi.comresearchgate.net This reaction yields o-(oxiran-2-yl(phenyl)methyl)benzaldehyde. Epoxides are highly versatile intermediates, readily opened by nucleophiles to create a variety of functionalized products. scielo.org.coresearchgate.net Catalytic systems can offer high conversion and selectivity. acs.org

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant, while anti-dihydroxylation can be performed via the corresponding epoxide followed by acid-catalyzed hydrolysis. This produces the corresponding diol.

Heck Reaction: While the styryl moiety itself is a product of Heck reactions, it can also participate in further palladium-catalyzed couplings if a leaving group is present on the aromatic ring, leading to more complex vinylarenes. acs.orgacs.orgwikipedia.org

Cycloadditions: The alkene can act as a dienophile or a 2π component in various cycloaddition reactions. For example, a [2+2] photocycloaddition could yield a cyclobutane (B1203170) ring, while a Diels-Alder reaction with a suitable diene would form a six-membered ring.

| Reaction Type | Reagent(s) | Key Intermediate/Product | Reference |

|---|---|---|---|

| Epoxidation | m-CPBA or TBHP/Catalyst | Epoxide | mdpi.comacs.org |

| Syn-Dihydroxylation | OsO₄, NMO | Diol | |

| Hydrogenation | H₂, Pd/C | o-(1-Phenylethyl)benzaldehyde |

Transformations at the Methyl or Aromatic Positions

The benzaldehyde (B42025) ring and its methyl substituent provide further sites for derivatization, primarily through electrophilic aromatic substitution and free-radical reactions.

Electrophilic Aromatic Substitution (EAS): The existing substituents direct the position of incoming electrophiles. The methyl group is a weakly activating ortho-, para-director, while the styryl-aldehyde moiety is a deactivating meta-director. organicchemistrytutor.comyoutube.comlibretexts.org The interplay of these directing effects will determine the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation. libretexts.orguomustansiriyah.edu.iq The position ortho to the methyl group and meta to the aldehyde is sterically hindered, making substitution at the position para to the methyl group most likely.

Benzylic Halogenation: The methyl group can be selectively halogenated under free-radical conditions. wikipedia.org Using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light allows for the formation of o-(bromomethyl)-alpha-styrylbenzaldehyde. youtube.com This benzylic bromide is a powerful electrophile for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Synthesis of Complex Polycyclic Derivatives and Scaffolds

The strategic placement of the aldehyde and styryl groups in this compound makes it an excellent precursor for intramolecular cyclizations, leading to the rapid construction of complex polycyclic systems.

Intramolecular Friedel-Crafts Reactions: After conversion of the aldehyde to a carboxylic acid or acid chloride, an intramolecular Friedel-Crafts acylation can be initiated. This reaction can lead to the formation of a six-membered ring, yielding a fluorenone-type scaffold.

Intramolecular Heck Reaction: If a halide is introduced onto the phenyl ring of the styryl moiety, an intramolecular Heck reaction can be used to form a new carbon-carbon bond, creating fused ring systems. This is a powerful method for synthesizing polycyclic aromatic compounds. testbook.com

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgthieme-connect.de By introducing an alkyne tether to the this compound framework (e.g., by converting the aldehyde to an alkyne), an intramolecular Pauson-Khand reaction with the styryl alkene could be triggered to build a complex, fused polycyclic scaffold. organic-chemistry.orguwindsor.caacs.org

Diels-Alder Cyclizations: Conversion of the methyl group into a diene, for instance, would set the stage for an intramolecular Diels-Alder (IMDA) reaction with the styryl alkene acting as the dienophile, leading to fused six-membered ring systems. nih.gov

Stereoselective Derivatization Approaches and Chiral Auxiliary Applications

Achieving stereocontrol in the derivatization of this compound is crucial for applications in medicinal chemistry and materials science. This can be accomplished using chiral auxiliaries, chiral catalysts, or chiral reagents. researchgate.netyoutube.com

Chiral Auxiliary-Mediated Reactions: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com For example, the aldehyde could be converted into a chiral imine or a chiral oxazolidinone can be used. wikipedia.org Subsequent nucleophilic addition to the C=N or C=C double bond would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts can induce enantioselectivity without being covalently bonded to the substrate.

Asymmetric Reduction: The aldehyde can be reduced to a chiral alcohol using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex or a CBS catalyst.

Asymmetric Epoxidation: The styryl double bond can be epoxidized enantioselectively using catalysts like the Jacobsen-Katsuki catalyst or through Sharpless asymmetric epoxidation if it were an allylic alcohol. scielo.org.co

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) reaction can convert the styryl alkene into a chiral diol with high enantiomeric excess.

Substrate as a Chiral Auxiliary: If this compound could be resolved into its stable atropisomers (if they exist and are stable due to restricted rotation), the enantiomerically pure compound itself could potentially serve as a chiral ligand or auxiliary in other reactions. nih.gov

| Target Moiety | Stereoselective Method | Example Reagent/Catalyst | Resulting Chirality | Reference |

|---|---|---|---|---|

| Aldehyde | Asymmetric Reduction | (R)-CBS Catalyst, BH₃ | Chiral Alcohol | |

| Styryl Alkene | Asymmetric Epoxidation | Jacobsen's Catalyst, m-CPBA | Chiral Epoxide | scielo.org.co |

| Styryl Alkene | Asymmetric Dihydroxylation | AD-mix-β | Chiral Diol | researchgate.net |

| Aldehyde | Chiral Auxiliary (Aldol) | Evans' Oxazolidinone | Chiral β-hydroxy carbonyl | wikipedia.orgnumberanalytics.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for O Methyl Alpha Styrylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of o-Methyl-alpha-styrylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the electronic environment of individual protons and carbons.

In the ¹H NMR spectrum of a related compound, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, the formyl proton (-CHO) signal appears as a singlet at a downfield chemical shift of 9.92 ppm. researchgate.net Aromatic protons typically resonate in the multiplet region between 6.91 and 7.85 ppm. researchgate.net For this compound, one would expect to observe distinct signals for the aldehydic proton, the vinyl protons of the styryl group, and the aromatic protons of both the benzaldehyde (B42025) and styryl rings. The methyl group protons would appear as a singlet in the upfield region, typically around 2.40 ppm. researchgate.net

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives. These multi-dimensional experiments reveal scalar couplings between nuclei, allowing for the definitive mapping of the molecule's intricate structure. For instance, HMBC can establish long-range correlations between the aldehydic proton and carbons in the benzaldehyde ring, confirming their connectivity.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 10.5 | s | - |

| Vinylic-H | 6.5 - 7.5 | d | 15-17 (trans) |

| Vinylic-H | 6.5 - 7.5 | d | 15-17 (trans) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Methyl-H | 2.2 - 2.6 | s | - |

Note: This table is illustrative. Actual values would be determined experimentally.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. triprinceton.orguc.edusepscience.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org In this compound, several characteristic IR absorption bands would be expected:

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1720 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C=C Stretch (Alkene and Aromatic): Medium to strong bands in the 1600-1650 cm⁻¹ (alkene) and 1450-1600 cm⁻¹ (aromatic) regions.

C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

C-O Stretch (Ether linkage, if present in derivatives): A strong band typically appears in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. sepscience.comksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, Raman spectroscopy would provide complementary information:

Symmetric Aromatic Ring Breathing Modes: Strong signals that are often weak in the IR spectrum.

C=C Stretch (Alkene): A strong band that complements the IR data.

C-C Bonds: Raman is sensitive to the vibrations of the carbon backbone. ksu.edu.sa

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.govmt.com By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the presence of key functional groups and providing insights into the molecular structure. youtube.com

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aldehyde C=O | 1700-1720 (Strong) | Variable | Stretching |

| Aldehyde C-H | 2720, 2820 (Weak) | Variable | Stretching |

| Alkene C=C | 1600-1650 (Medium) | Strong | Stretching |

| Aromatic C=C | 1450-1600 (Medium-Strong) | Strong | Stretching |

| Aromatic C-H | 3000-3100 (Medium) | Strong | Stretching |

| Methyl C-H | 2850-2960 (Medium) | Medium | Stretching |

Note: This table presents typical frequency ranges. Experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of this compound and its derivatives. nih.gov By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Molecular Formula Determination:

The molecular ion peak (M⁺) in the HRMS spectrum provides the exact mass of the molecule. This information, combined with the isotopic peak pattern, allows for the unambiguous determination of the molecular formula. For example, the presence of a ¹³C isotope results in an M+1 peak, and its relative intensity can help confirm the number of carbon atoms in the molecule. docbrown.info

Fragmentation Pathway Elucidation with Tandem Mass Spectrometry (MS/MS):

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of the molecular ion. nih.gov In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For this compound, characteristic fragmentation patterns would be expected:

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can lead to the formation of a stable acylium ion. libretexts.orgmiamioh.edu For benzaldehyde, this results in a prominent peak at m/z 105. docbrown.info

Loss of the Aldehyde Group (M-29): Fragmentation can occur with the loss of the -CHO group, resulting in a significant fragment ion. libretexts.orgmiamioh.edu In the case of benzaldehyde, this corresponds to the phenyl cation at m/z 77. docbrown.info

Cleavage of the Styryl Group: The bond between the benzaldehyde moiety and the styryl group can cleave, leading to fragment ions corresponding to both parts of the molecule. The stability of the resulting carbocations will influence the intensity of these peaks. libretexts.org

McLafferty Rearrangement: While less common in aromatic aldehydes, if appropriate gamma-hydrogens are present in derivatives, a McLafferty rearrangement could occur. miamioh.edu

The fragmentation patterns observed in the MS/MS spectrum provide a roadmap of the molecule's connectivity, confirming the presence of the benzaldehyde, methyl, and styryl substructures.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | This compound | [Calculated Molecular Weight] |

| [M-H]⁺ | Acylium ion | [M-1] |

| [M-CHO]⁺ | o-Methyl-styryl cation | [M-29] |

| [C₇H₇O]⁺ | o-Methylbenzoyl cation | 121 |

| [C₈H₉]⁺ | Styryl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: This table is illustrative. The actual fragmentation pattern would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The key insights that can be gained from an X-ray crystal structure of this compound include:

Conformation: The dihedral angles between the aromatic rings and the vinyl group can be precisely measured, revealing the molecule's preferred conformation in the solid state. This includes the planarity or non-planarity of the styrylbenzaldehyde system.

Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state. This can include hydrogen bonding (if applicable in derivatives), pi-pi stacking between aromatic rings, and van der Waals forces. These interactions are crucial for understanding the material's physical properties.

Stereochemistry: If the molecule is chiral, X-ray crystallography can be used to determine its absolute configuration.

A successful crystallographic analysis would provide a definitive structural model, complementing the information obtained from spectroscopic techniques. researchgate.net

| Parameter | Information Gained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths | The distance between bonded atoms. |

| Bond Angles | The angle between three connected atoms. |

| Torsion Angles | The dihedral angle between four connected atoms, defining conformation. |

| Intermolecular Contacts | Distances and types of interactions between molecules. |

Note: This table outlines the primary data obtained from an X-ray crystallographic study.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopic methods are essential for the analysis of chiral molecules, providing information about their stereochemistry. nih.gov Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub

If this compound or its derivatives possess a chiral center or exhibit atropisomerism (chirality due to restricted rotation), ECD can be used to:

Determine Absolute Configuration: By comparing the experimental ECD spectrum with the spectrum predicted by quantum-mechanical calculations, the absolute configuration of a chiral molecule can be unambiguously assigned. nih.govyoutube.com

Study Conformation: ECD spectra are highly sensitive to the conformational changes of a molecule. mdpi.com Therefore, ECD can be used to study the conformational equilibrium of flexible chiral molecules in solution.

Monitor Stereochemical Purity: The intensity of the ECD signal is proportional to the enantiomeric excess of the sample, making it a useful tool for assessing the stereochemical purity of a chiral compound. nih.gov

The ECD spectrum of a chiral derivative of this compound would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule (the benzaldehyde and styryl groups). The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. nih.gov The combination of experimental ECD measurements and theoretical calculations provides a robust method for the stereochemical elucidation of chiral styrylbenzaldehydes. rsc.orgresearchgate.net

| Parameter | Information Gained |

| Wavelength of Cotton Effect (nm) | Corresponds to an electronic transition. |

| Sign of Cotton Effect (+ or -) | Relates to the stereochemistry. |

| Molar Ellipticity ([θ]) | Magnitude of the differential absorption. |

| Rotational Strength (R) | Theoretically calculated value related to the intensity of the ECD band. |

Note: This table highlights the key parameters obtained and interpreted in an ECD study.

Theoretical and Computational Chemistry Studies on O Methyl Alpha Styrylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can determine electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for molecules the size of o-Methyl-alpha-styrylbenzaldehyde. nih.gov DFT calculations could be employed to optimize the three-dimensional geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles to find its most stable conformation. nih.gov

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. irjweb.comedu.krd From these orbital energies, various global reactivity descriptors can be derived, including electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's tendency to attract or donate electrons. edu.krd

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Chalcone Derivative (Note: This data is illustrative and not specific to this compound)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -2.4 | eV |

| HOMO-LUMO Gap (ΔE) | 3.8 | eV |

| Electronegativity (χ) | 4.3 | eV |

| Chemical Hardness (η) | 1.9 | eV |

Ab Initio and Semi-Empirical Methods for Ground and Excited State Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for analyzing molecular states. arxiv.orgarxiv.org For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could provide benchmark data for its ground state geometry and energy. conicet.gov.ar These methods are also crucial for studying electronically excited states, which is essential for understanding photochemical reactions and luminescence properties. arxiv.orgrsc.org Combining methods like Complete Active Space Self-Consistent Field (CASSCF) with second-order perturbation theory (CASPT2) allows for the exploration of potential energy surfaces of excited states, identifying pathways for non-radiative decay. rsc.org

Semi-empirical methods, such as AM1 or PM3, use parameters derived from experimental data to simplify calculations. nih.gov While faster than ab initio or DFT methods, they are generally less accurate. scipost.org They can be useful for initial explorations of large molecular systems or for providing a preliminary understanding of ground-state properties like heats of formation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. nih.govresearchgate.net For this compound, an MD simulation would reveal how the molecule behaves in different environments, such as in a solvent. It would allow for the study of the rotational freedom around its single bonds, particularly the bond connecting the styryl group to the benzaldehyde (B42025) ring, to identify the most populated conformations. mdpi.com

MD simulations are also invaluable for understanding how molecules interact with each other. By simulating a system with multiple this compound molecules, one could predict how they pack in a condensed phase and identify the nature of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) that govern their aggregation. researchgate.net

Computational Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions. rsc.org For this compound, this could involve studying its potential reactions, such as oxidation or addition reactions at the double bond or carbonyl group.

By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. A key goal is to locate the transition state—the highest energy point along the reaction pathway. quantumatk.comiupac.org The energy difference between the reactants and the transition state determines the activation energy, which is a primary factor controlling the reaction rate. pearson.comucsb.edu Methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (QST2) are used to find these transition state structures. quantumatk.comucsb.edu A frequency calculation is then performed to confirm the transition state, which is characterized by having exactly one imaginary frequency. iupac.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectra, which can then be compared with experimental results for validation.

For this compound, DFT calculations could predict its infrared (IR) spectrum. libretexts.org The calculated vibrational frequencies would correspond to the stretching and bending of different bonds within the molecule, such as the C=O stretch of the aldehyde, the C=C stretch of the styryl group, and various C-H vibrations. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). conicet.gov.ar These calculations can determine the wavelengths of maximum absorption and identify the nature of the electronic transitions involved (e.g., π → π* transitions), which are characteristic of conjugated systems like this compound.

Conclusion and Future Research Directions in O Methyl Alpha Styrylbenzaldehyde Chemistry

Summary of Key Research Findings and Methodological Advancements

As of this writing, there are no specific research findings or methodological advancements directly attributed to o-Methyl-alpha-styrylbenzaldehyde. The true summary lies in the wealth of established synthetic methodologies that can be logically extended to construct this molecule. The key to unlocking its chemistry will be the judicious application of well-established carbon-carbon bond-forming reactions. These include, but are not limited to, the Wittig reaction, palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings, and aldol (B89426) condensation reactions. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The advancement in these areas, particularly in terms of catalyst efficiency, substrate scope, and stereoselectivity, provides a robust toolkit for the prospective synthesis of this target molecule.

Identification of Unexplored Reaction Manifolds and Synthetic Challenges

The primary and most fundamental unexplored manifold is the very synthesis of this compound itself. Several synthetic disconnections can be envisaged, each presenting its own set of challenges and opportunities.

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Starting Materials | Key Considerations |

| Wittig Reaction | o-Methylbenzaldehyde and a benzylphosphonium ylide derived from alpha-methylbenzyl halide. organic-chemistry.orgwikipedia.org | Control of alkene stereochemistry (E/Z isomerism) will be crucial. The reactivity of the ylide can be tuned to influence the stereochemical outcome. |

| Heck Coupling | o-Halobenzaldehyde and alpha-methylstyrene. organic-chemistry.orgsctunisie.org | Catalyst selection (palladium source and ligands) and reaction conditions will be critical to optimize yield and prevent side reactions. The electronic nature of the substituents can influence reactivity. sctunisie.org |

| Suzuki Coupling | o-Halobenzaldehyde and an alpha-styrylboronic acid derivative, or o-formylphenylboronic acid and an alpha-methylstyryl halide. libretexts.orgwikipedia.org | The synthesis and stability of the requisite boronic acid or ester would be a key step. This method offers a high degree of functional group tolerance. |

| Aldol Condensation | o-Methylbenzaldehyde and an appropriate ketone precursor to the alpha-methylstyryl moiety, under basic or acidic conditions. byjus.comiitk.ac.in | This represents a more classical approach. The challenge would be to control the condensation to favor the desired product and avoid self-condensation or other side reactions. |

Each of these potential pathways offers a rich field for investigation. The primary synthetic challenge will be to achieve high yields and stereoselectivity of the desired isomer of this compound. The steric hindrance imposed by the ortho-methyl group on the benzaldehyde (B42025) ring might influence the reactivity and the stereochemical outcome of the coupling reactions.

Opportunities for Novel Derivatizations and Scaffold Generation

The structure of this compound, featuring a reactive aldehyde group and a styrenyl moiety, makes it a versatile platform for the generation of novel molecular scaffolds. The aldehyde can serve as a handle for a wide array of chemical transformations, including:

Reductive amination to produce a variety of amine derivatives.

Oxidation to the corresponding carboxylic acid.

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

Wittig-type reactions to extend the conjugated system.

The styrenyl double bond can also participate in various reactions, such as:

Epoxidation to form oxiranes.

Diels-Alder reactions , where it can act as a dienophile.

Polymerization , given the presence of the styrenyl group. nih.gov

These potential derivatizations could lead to the synthesis of libraries of new compounds with diverse functionalities and potential applications in materials science and medicinal chemistry.

Integration of Advanced Computational and Experimental Approaches for Deeper Understanding

To accelerate the exploration of this compound chemistry, a synergistic approach combining computational and experimental techniques will be invaluable. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to:

Predict the most stable conformation of the molecule.

Elucidate the reaction mechanisms of its potential synthetic routes.

Predict its spectroscopic properties (e.g., NMR, IR, UV-Vis spectra).

Model its potential interactions with biological targets. nih.gov

These theoretical insights can guide the design of experiments, saving time and resources. For instance, computational modeling could help in selecting the optimal catalyst system for a Heck or Suzuki coupling by predicting the transition state energies for different ligands. nih.gov The experimental validation of these computational predictions would then lead to a deeper and more comprehensive understanding of the molecule's behavior.

Broader Implications for Organic Synthesis and Chemical Sciences

The systematic investigation of a previously uncharacterized molecule like this compound, while seemingly specific, can have broader implications for the field of organic synthesis. The challenges encountered and the solutions developed in the course of its synthesis and derivatization can contribute to the general knowledge base of reaction methodology. For example, overcoming the steric challenges posed by the ortho-methyl group could lead to the development of new, more efficient catalysts or reaction conditions that are applicable to a wider range of sterically hindered substrates.

Furthermore, the exploration of the photophysical and biological properties of the newly synthesized derivatives could uncover novel applications, potentially in areas like molecular photoswitches, as has been seen with other styryl compounds, or as building blocks for pharmaceutically active molecules. diva-portal.org The journey from a mere chemical name to a fully characterized molecule with known properties and applications is a testament to the creative and problem-solving power of chemical science. The story of this compound is yet to be written, and it holds the promise of exciting new discoveries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.